molecular formula C11H10N4O2S B1303744 2-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid CAS No. 510764-59-7

2-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid

Cat. No.: B1303744
CAS No.: 510764-59-7
M. Wt: 262.29 g/mol
InChI Key: AQXOMXLPRDVPIC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c1-6(9(16)17)18-11-14-13-10-12-7-4-2-3-5-8(7)15(10)11/h2-6H,1H3,(H,12,13)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXOMXLPRDVPIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NNC2=NC3=CC=CC=C3N21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001166112
Record name Propanoic acid, 2-(1H-1,2,4-triazolo[4,3-a]benzimidazol-3-ylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001166112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510764-59-7
Record name Propanoic acid, 2-(1H-1,2,4-triazolo[4,3-a]benzimidazol-3-ylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510764-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-(1H-1,2,4-triazolo[4,3-a]benzimidazol-3-ylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001166112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthetic routes and reaction conditions for WAY-310507 are not extensively documented in publicly available sources. it is typically synthesized in research laboratories under controlled conditions. The compound is stored as a powder at -20°C for up to three years or at 4°C for up to two years . In solution, it is stable at -80°C for six months or at -20°C for one month .

Chemical Reactions Analysis

WAY-310507 undergoes various chemical reactions, including oxidation, reduction, and substitution the compound’s stability and solubility in dimethyl sulfoxide (DMSO) suggest that it can be used in a variety of chemical environments .

Mechanism of Action

WAY-310507 exerts its effects by inhibiting shikimate kinase, an enzyme involved in the shikimate pathway . This pathway is crucial for the biosynthesis of aromatic amino acids, which are essential for the growth and survival of Mycobacterium tuberculosis. By inhibiting this enzyme, WAY-310507 disrupts the production of these amino acids, thereby inhibiting bacterial growth .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-(3H-[1,2,4]Triazolo[4,3-a]benzimidazol-1-ylsulfanyl)propanoic acid .
  • Molecular Formula : C₁₁H₁₀N₄O₂S (molar mass: 262.29 g/mol) .
  • Key Features: A fused heterocyclic compound combining benzimidazole and triazole moieties, linked via a sulfanyl group to a propionic acid side chain.

Comparison with Structurally Related Compounds

Structural Analogues in Heterocyclic Chemistry

The compound belongs to a broader class of benzoimidazo-triazole derivatives. Key analogues include:

Compound Name Structural Differences Molecular Formula Key Properties References
2-[(9-Methyl-9H-benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-yl)thio]propanoic acid Methyl substitution at N9 position C₁₂H₁₂N₄O₂S Molar mass: 276.31 g/mol; marked as irritant (Xi hazard class) .
9-Cyclohexyl-3-methylsulfanyl-9H-benzo[4,5]imidazo[2,1-c][1,2,4]triazole Cyclohexyl and methylsulfanyl substituents C₁₅H₁₈N₄S Larger hydrophobic profile; potential for enhanced membrane permeability .
2-Amino-3-benzo[4,5]imidazo[2,1-b]thiazol-3-ylpropionic acid Thiazole ring replaces triazole; amino acid backbone C₁₂H₁₀N₄O₂S Designed for peptide mimetics; may target enzymatic pathways .
CzBBIT (3-(9H-Carbazol-9-yl)-5H-Benzo[d]Benzo[4,5]Imidazo[2,1-b][1,3]Thiazine) Carbazole and thiazine extensions C₂₂H₁₄N₄S Fluorescent properties; applications in optoelectronics .

Key Research Findings and Trends

  • Structural Stability : Derivatives with larger substituents (e.g., cyclohexyl) exhibit enhanced crystallinity and stability, critical for formulation in agricultural fungicides .
  • Synthetic Challenges : Reactions involving thiol groups (e.g., sulfanyl linkages) require careful optimization to avoid side products, as seen in and .
  • Commercial Viability : The target compound is readily available from suppliers (e.g., Chem Fish), while specialized analogues (e.g., CzBBIT) remain research-stage products .

Biological Activity

2-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and the implications of its activity in various biological contexts.

  • Molecular Formula : C11H10N4O2S
  • Molar Mass : 262.29 g/mol
  • CAS Number : 510764-59-7

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through multi-step organic synthesis methods. The compound is derived from imidazole and triazole frameworks which are known for their diverse biological activities.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole containing propanoic acid moieties exhibit significant anti-inflammatory properties. In vitro assays showed that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .

Table 1: Cytokine Inhibition by Triazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
3a44%30%
3c60%50%
Control--

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Research indicates that while some derivatives showed moderate antibacterial activity, the presence of certain substituents significantly influenced this property. For instance, compounds with double bonds in the acid chain exhibited enhanced antibacterial effects compared to their saturated analogs .

Antiproliferative Effects

In studies involving cancer cell lines, particularly glioblastoma multiforme (GBM), compounds similar to this compound demonstrated antiproliferative effects. The activity was linked to inhibition of Src family kinases (SFKs), which are critical in cancer progression .

Case Studies

  • Case Study on Anti-inflammatory Effects :
    • A study evaluated the toxicity and anti-inflammatory effects of several triazole derivatives in PBMC cultures. The results indicated that compounds with propanoic acid moieties significantly reduced TNF-α levels without inducing cytotoxicity at concentrations up to 100 µg/mL .
  • Case Study on Antimicrobial Activity :
    • Another investigation focused on the antimicrobial efficacy of triazole derivatives against Gram-positive and Gram-negative bacteria. Compounds were tested for their Minimum Inhibitory Concentration (MIC), revealing that certain structural modifications enhanced their activity against resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by:

  • Substituents on the Triazole Ring : Variations in the R groups can enhance or diminish anti-inflammatory and antimicrobial properties.
  • Presence of Double Bonds : Compounds with unsaturation in the aliphatic chain showed improved antibacterial activity compared to saturated derivatives.

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